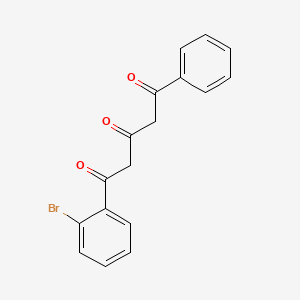![molecular formula C13H10ClN5O B14004465 n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide CAS No. 6722-86-7](/img/structure/B14004465.png)
n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide: . This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a phenyl group and a chloro substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
The synthesis of n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide involves several steps. One common method includes the reaction of 3-chloro-6-(3-nitrophenyl)pyridazine with formylhydrazide or an alkanoylhydrazine in refluxing n-butanol . The resulting intermediate is then subjected to further reactions to form the desired triazolo[4,3-b]pyridazine derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide has several scientific research applications:
作用機序
The mechanism of action of n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclo-oxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Phenylpyridazines: These compounds contain a pyridazine ring substituted by a phenyl group, similar to this compound, but may lack the triazole ring.
The uniqueness of this compound lies in its specific combination of substituents and its potential pharmacological activities.
特性
CAS番号 |
6722-86-7 |
|---|---|
分子式 |
C13H10ClN5O |
分子量 |
287.70 g/mol |
IUPAC名 |
N-(6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide |
InChI |
InChI=1S/C13H10ClN5O/c1-8(20)15-10-7-11(14)18-19-12(16-17-13(10)19)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,20) |
InChIキー |
BCRWWQFQKVTQEN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=NN2C1=NN=C2C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)

![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)



